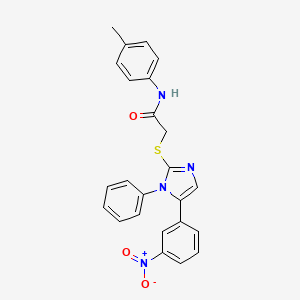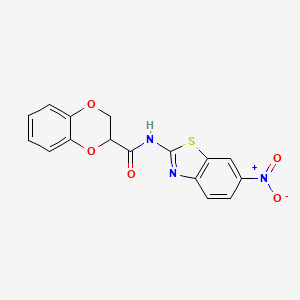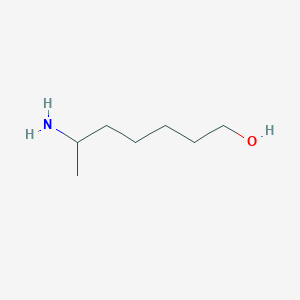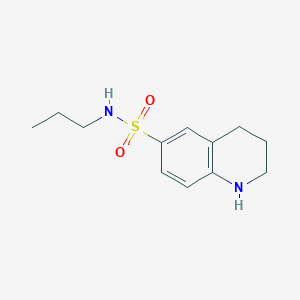
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, as part of the sulfonamide group, has shown potential in antimalarial applications. Research has indicated that compounds similar to this compound, such as diaphenylsulfone (DDS), exhibit effectiveness against chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that sulfonamides, through their inhibition of folate synthesis in the parasite, could offer a therapeutic avenue for treating chloroquine-resistant malaria, particularly in regions where this resistance is prevalent (Degowin et al., 1966).
Xenobiotic Metabolism
The metabolism of xenobiotics, including compounds structurally related to this compound, has been extensively studied to understand its implications for various diseases, such as Parkinson's disease. Research into the metabolism of tetrahydroisoquinolines in the human liver and intestinal mucosa has revealed significant interindividual variability, with implications for the understanding of disease mechanisms and the development of personalized medicine approaches (Pacifici et al., 1997).
Chemotherapy and Cancer Research
Sulfonamides and their derivatives have been explored for their potential use in chemotherapy. Chloroquinoxaline sulfonamide (CQS), a halogenated heterocyclic sulfanilamide, has been investigated in clinical trials for its activity against various solid tumors, including non-small cell lung cancer. Although the results have been mixed, with modest antitumor activity observed, these studies underscore the potential of sulfonamide derivatives in oncology, suggesting that compounds like this compound could be of interest in future cancer research (Rigas et al., 1992).
Tuberculosis Treatment
The use of sulfonamides in treating tuberculosis (TB) has been revisited in light of drug-resistant TB strains. Historical data and recent findings suggest that compounds like this compound, owing to their sulfonamide structure, might exhibit efficacy against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential for reevaluating old drugs for new applications in infectious disease treatment (Forgacs et al., 2009).
Anesthesia Adjuvant
Magnesium sulfate, a compound with a mechanism of action that could be synergistic with that of this compound, has been studied for its role as an adjuvant during general anesthesia. It reduces the requirements for anesthetic drugs such as propofol and muscle relaxants. This suggests a potential area of research into how sulfonamides could modulate or enhance the effects of anesthesia, offering a path to more efficient and safer anesthetic protocols (Gupta et al., 2006).
Eigenschaften
IUPAC Name |
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQLPZLRZAWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

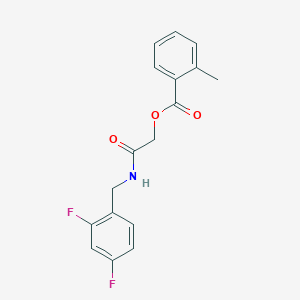
![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)
![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)
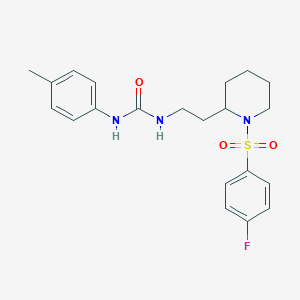
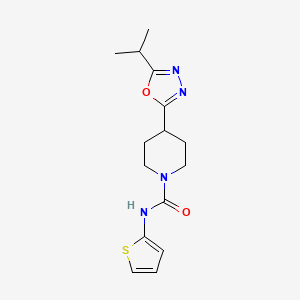
![N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2683255.png)
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)


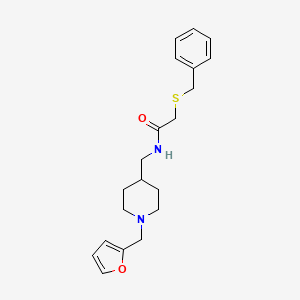
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)
